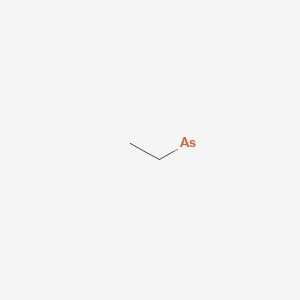

Ethylarsine

Description

Ethylarsine, also known as ethylarsane, is an organoarsenic compound with the chemical formula C2H7As. It is a colorless, flammable liquid with a garlic-like odor. This compound is primarily used in the semiconductor industry and in chemical research. It is known for its toxicity and must be handled with care.

Properties

InChI |

InChI=1S/C2H5As/c1-2-3/h2H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTKYCXEDDECIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[As] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5As | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208031, DTXSID40870648 | |

| Record name | Arsine, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylarsane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-59-9 | |

| Record name | Arsine, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsine, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethylarsine can be synthesized through several methods. One common method involves the reaction of ethyl iodide with sodium arsenide. The reaction is carried out in an inert atmosphere to prevent oxidation. Another method involves the reduction of this compound oxide with hydrogen in the presence of a catalyst. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the purity of the final product.

Chemical Reactions Analysis

Ethylarsine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to this compound oxide using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: this compound oxide can be reduced back to this compound using hydrogen gas in the presence of a catalyst.

Substitution: this compound can undergo substitution reactions with halogens to form this compound halides. For example, reacting this compound with chlorine gas produces this compound chloride.

Common reagents used in these reactions include hydrogen peroxide, nitric acid, hydrogen gas, and chlorine gas. The major products formed from these reactions include this compound oxide and this compound halides.

Scientific Research Applications

Ethylarsine has several scientific research applications:

Chemistry: this compound is used as a precursor in the synthesis of other organoarsenic compounds. It is also used in the study of reaction mechanisms involving arsenic compounds.

Biology: this compound is used in biological research to study the effects of arsenic compounds on living organisms. It is also used in the development of arsenic-based drugs.

Medicine: this compound is used in the development of arsenic-based chemotherapeutic agents. It is also used in the study of arsenic poisoning and its treatment.

Industry: this compound is used in the semiconductor industry as a dopant for the production of gallium arsenide semiconductors. It is also used in the production of other electronic components.

Mechanism of Action

The mechanism of action of ethylarsine involves its interaction with cellular components, particularly proteins and enzymes. This compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This can disrupt cellular processes and lead to cell death. This compound can also generate reactive oxygen species, which can cause oxidative damage to cellular components.

Comparison with Similar Compounds

Ethylarsine is similar to other organoarsenic compounds such as mthis compound and dimthis compound. this compound is unique in its chemical structure and reactivity. Unlike mthis compound, which has a single methyl group attached to the arsenic atom, this compound has an ethyl group attached to the arsenic atom. This difference in structure leads to differences in reactivity and toxicity. This compound is also more reactive than dimthis compound, which has two methyl groups attached to the arsenic atom.

Similar compounds include:

- Mthis compound (CH3AsH2)

- Dimthis compound ((CH3)2AsH)

- Trimthis compound ((CH3)3As)

These compounds share similar chemical properties but differ in their reactivity and applications.

Biological Activity

Ethylarsine, a compound related to arsenic, has garnered attention due to its potential biological activities and toxicological effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxic effects, and relevant case studies.

This compound is an organoarsenic compound with the chemical formula C₂H₅As. It is structurally similar to other alkyl arsines, which are known for their toxicity and potential carcinogenic properties. Understanding its chemical structure is crucial for elucidating its biological interactions.

1. Toxicological Effects

This compound exhibits significant toxicity, primarily affecting the respiratory system and skin. Studies have shown that exposure can lead to:

- Respiratory Irritation : Symptoms include labored breathing, pulmonary edema, and bronchial inflammation.

- Dermal Reactions : Skin exposure can result in irritation and necrosis.

Table 1 summarizes acute lethality studies conducted on laboratory animals exposed to this compound:

| Species | Exposure Time (min) | Concentration (ppm) | Mortality Rate (%) | Observed Effects |

|---|---|---|---|---|

| Rats | 20 | 14,000-24,800 | High | Corneal opacity, lung congestion |

| Mice | 60 | 4,100-7,050 | Moderate | Labored breathing, rales |

| Rabbits | 10 | 0.2 mg/L | Low | Ocular lesions, corneal opacity |

2. Cellular Mechanisms

This compound's interaction with cellular components has been studied extensively. It is believed to induce oxidative stress and disrupt cellular signaling pathways.

- Oxidative Stress : this compound generates reactive oxygen species (ROS), leading to cellular damage.

- Apoptosis Induction : Studies indicate that this compound can trigger programmed cell death in various cell lines.

Case Study 1: Respiratory Exposure

A notable case involved a group of workers exposed to this compound in an industrial setting. The study reported acute respiratory symptoms such as cough and dyspnea within hours of exposure. Long-term follow-up revealed persistent pulmonary function impairment.

Case Study 2: Dermal Exposure

Another investigation focused on individuals exposed to this compound through skin contact during chemical handling. Symptoms included severe dermatitis and blistering, highlighting the compound's potent dermal toxicity.

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- In Vitro Studies : Laboratory tests have shown that this compound affects cell viability in human lung fibroblasts at low concentrations.

- Genotoxicity : this compound has been linked to DNA damage in mammalian cells, raising concerns about its carcinogenic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.